molecular formula C18H13N3O4S2 B278731 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B278731
M. Wt: 399.4 g/mol
InChI Key: RQOSDIHTGNUQGC-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a benzothiazole ring fused with a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both benzothiazole and thiazole moieties suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is:

    Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Oxidation: The benzothiazole intermediate is then oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, typically by the condensation of a thioamide with a haloketone.

    Coupling Reaction: The final step involves coupling the benzothiazole and thiazole intermediates through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the thiazole and benzothiazole rings.

    Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Further oxidized derivatives with additional sulfone or sulfoxide groups.

    Reduction: Reduced forms with sulfide groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The benzothiazole and thiazole rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Medicinally, the compound could be explored for drug development. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor activity, potentially affecting signal transduction pathways.

    DNA Intercalation: Binding to DNA, which could influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Lacks the thiazole ring, potentially less bioactive.

    N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the benzothiazole ring, may have different reactivity and biological activity.

Uniqueness

The combination of benzothiazole and thiazole rings in 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide provides a unique scaffold that can exhibit a wide range of chemical and biological activities. This dual-ring system is not commonly found in many compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H13N3O4S2

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N3O4S2/c22-16(20-18-19-14(11-26-18)12-6-2-1-3-7-12)10-21-17(23)13-8-4-5-9-15(13)27(21,24)25/h1-9,11H,10H2,(H,19,20,22)

InChI Key

RQOSDIHTGNUQGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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